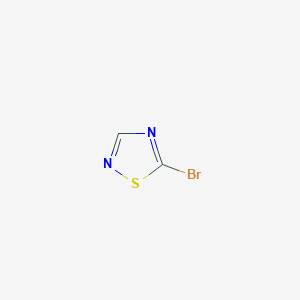

5-Brom-1,2,4-Thiadiazol

Übersicht

Beschreibung

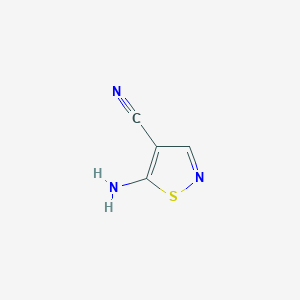

5-bromo-1,2,4-Thiadiazole is a useful research compound. Its molecular formula is C2HBrN2S and its molecular weight is 165.01 g/mol. The purity is usually 95%.

The exact mass of the compound 5-bromo-1,2,4-Thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-bromo-1,2,4-Thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1,2,4-Thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

5-Brom-1,2,4-Thiadiazol dient als vielseitiger Baustein in der organischen Synthese. Seine Reaktivität ermöglicht die Konstruktion komplexer Moleküle durch verschiedene chemische Reaktionen. Beispielsweise kann es nukleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen, was die Synthese einer breiten Palette von heterocyclischen Verbindungen erleichtert . Diese Reaktivität ist entscheidend für die Herstellung neuer Moleküle, die potenzielle Anwendungen in der medizinischen Chemie und Materialwissenschaft haben können.

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird this compound auf seine potenziellen therapeutischen Eigenschaften untersucht. Thiadiazol-Derivate sind bekannt für ihre breite Palette biologischer Aktivitäten, darunter Antikrebs-, Antiviral- und entzündungshemmende Wirkungen . Das Bromatom in this compound kann strategisch ersetzt oder modifiziert werden, um neue Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen zu entwickeln.

Materialwissenschaften

Die elektronenziehende Natur von this compound macht es zu einem wichtigen Bestandteil im Bereich der Materialwissenschaften, insbesondere bei der Entwicklung organischer Halbleiter . Es wird bei der Synthese von organischen Farbstoffen und Donor-Akzeptor-Materialien für optoelektronische Geräte wie organische Leuchtdioden (OLEDs) und organische Photovoltaik (OPVs) verwendet, was zur Weiterentwicklung von Solartechnologien beiträgt.

Analytische Chemie

In der analytischen Chemie können this compound-Derivate als analytische Reagenzien oder Zwischenprodukte bei der Entwicklung neuer analytischer Methoden eingesetzt werden . Ihre einzigartigen chemischen Eigenschaften ermöglichen es ihnen, an spezifischen Reaktionen teilzunehmen, die zur Detektion und Quantifizierung verschiedener Analyten verwendet werden können, wodurch die Empfindlichkeit und Selektivität analytischer Techniken verbessert werden.

Umweltstudien

Die Rolle von this compound in Umweltstudien hängt mit seiner Verwendung bei der Synthese von Verbindungen für die Umweltüberwachung und Sanierungsmaßnahmen zusammen . Seine Derivate können Teil von Sensoren und Materialien sein, die entwickelt wurden, um Schadstoffe zu erkennen oder den Abbau gefährlicher Substanzen zu erleichtern, was zum Umweltschutz und zur Nachhaltigkeit beiträgt.

Landwirtschaftliche Forschung

Im Agrarsektor werden this compound-Derivate auf ihre potenzielle Verwendung als Agrochemikalien untersucht . Sie können als Vorläufer für die Synthese von Verbindungen mit pestiziden oder herbiziden Eigenschaften dienen und zur Entwicklung neuer Produkte beitragen, die den Pflanzenschutz und den Ertrag verbessern können.

Wirkmechanismus

Target of Action

5-Bromo-1,2,4-Thiadiazole, a derivative of the thiadiazole ring, is known to interact strongly with biological targets due to its mesoionic character .

Mode of Action

It’s known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to various changes in cellular functions .

Biochemical Pathways

It’s known that molecules containing a thiadiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, suggesting good bioavailability .

Result of Action

Numerous thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .

Action Environment

It’s known that the properties of various families of organophotocatalysts, which include thiadiazole derivatives, can be tailored towards more favorable redox potentials and photophysical properties .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

5-bromo-1,2,4-Thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinase 9 (CDK9) and cyclin T1, which are key regulators of transcription . The binding of 5-bromo-1,2,4-Thiadiazole to these proteins can inhibit their activity, leading to alterations in gene expression and cellular function.

Cellular Effects

The effects of 5-bromo-1,2,4-Thiadiazole on cells are multifaceted. It has been observed to exert cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and apoptosis. Additionally, 5-bromo-1,2,4-Thiadiazole can modulate the activity of key signaling molecules, such as topoisomerase II, resulting in DNA damage and cell death .

Molecular Mechanism

At the molecular level, 5-bromo-1,2,4-Thiadiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK9 and topoisomerase II, inhibiting their activity and leading to changes in gene expression . The compound’s interaction with these enzymes can result in the inhibition of transcription and replication processes, ultimately causing cell death. Additionally, 5-bromo-1,2,4-Thiadiazole can induce oxidative stress and disrupt mitochondrial function, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-1,2,4-Thiadiazole can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-bromo-1,2,4-Thiadiazole remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to the compound can lead to the accumulation of reactive oxygen species (ROS) and oxidative damage, affecting cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 5-bromo-1,2,4-Thiadiazole in animal models are dose-dependent. At lower doses, the compound exhibits potent anticancer activity, inhibiting tumor growth and inducing apoptosis . At higher doses, 5-bromo-1,2,4-Thiadiazole can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

5-bromo-1,2,4-Thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate metabolic flux and alter metabolite levels, impacting cellular metabolism . For example, it has been shown to inhibit the activity of key metabolic enzymes, such as cytochrome P450, affecting the metabolism of other drugs and endogenous compounds .

Transport and Distribution

The transport and distribution of 5-bromo-1,2,4-Thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues and compartments . This selective distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites while minimizing off-target effects.

Subcellular Localization

The subcellular localization of 5-bromo-1,2,4-Thiadiazole is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 5-bromo-1,2,4-Thiadiazole can localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular function .

Eigenschaften

IUPAC Name |

5-bromo-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2S/c3-2-4-1-5-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUUGFLYVXDUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602787 | |

| Record name | 5-Bromo-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43201-13-4 | |

| Record name | 5-Bromo-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

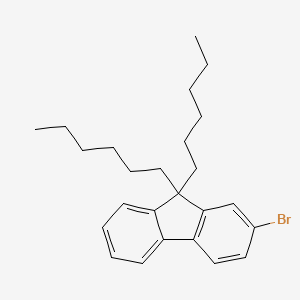

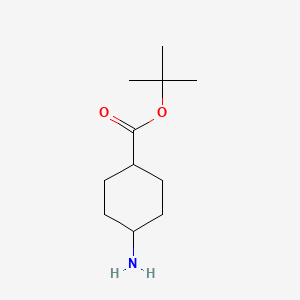

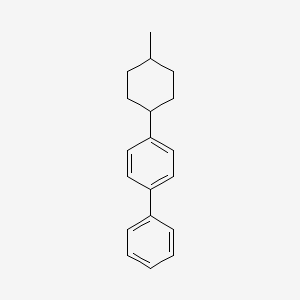

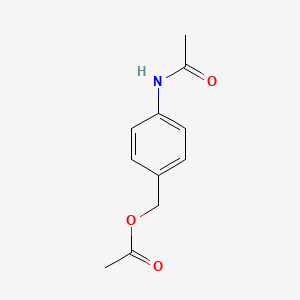

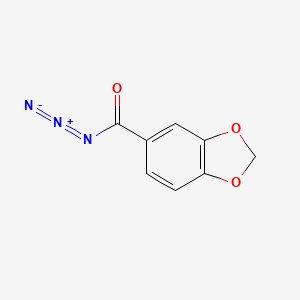

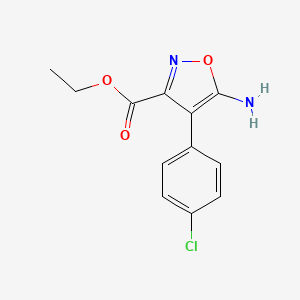

Feasible Synthetic Routes

Q1: What are the basic physicochemical properties of 1,2,4-Thiadiazole?

A1: 1,2,4-Thiadiazole [] is a colorless liquid with a melting point ranging from -33 to -35 °C and a boiling point of 120.7–121.2 °C at standard pressure (753 mmHg). Its density is 1.3298 g/mL at 20 °C. It has a maximum absorbance wavelength (λmax) at 229 nm with a molar absorptivity (log ε) of 3.73. []

Q2: In what solvents is 1,2,4-Thiadiazole soluble?

A2: 1,2,4-Thiadiazole exhibits good solubility in polar solvents like water, ethanol, acetone, and glacial acetic acid. It shows moderate solubility in diethyl ether and limited solubility in less polar solvents like benzene, petroleum ether, carbon tetrachloride, and ethyl acetate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)